Trichloro(1,1,2,2-tetrafluoroethyl)silane

Vapour-phase deposition Chemical vapour deposition (CVD) Volatile precursor

Trichloro(1,1,2,2-tetrafluoroethyl)silane (CAS 354-83-6), also known as (1,1,2,2-tetrafluoroethyl)trichlorosilane, is a fluoroalkyl-functional trichlorosilane with the molecular formula C2HCl3F4Si and a molecular weight of 235.47 g/mol. It is classified within the broader family of fluorinated organosilicon surface modifiers, which includes widely used compounds such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) and 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES).

Molecular Formula C2HCl3F4Si
Molecular Weight 235.46 g/mol
CAS No. 354-83-6
Cat. No. B13424626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichloro(1,1,2,2-tetrafluoroethyl)silane
CAS354-83-6
Molecular FormulaC2HCl3F4Si
Molecular Weight235.46 g/mol
Structural Identifiers
SMILESC(C(F)(F)[Si](Cl)(Cl)Cl)(F)F
InChIInChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H
InChIKeyXYTDULITXIJJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trichloro(1,1,2,2-tetrafluoroethyl)silane (CAS 354-83-6): Procurement-Grade Profile for a Short-Chain Fluoroalkyl Trichlorosilane


Trichloro(1,1,2,2-tetrafluoroethyl)silane (CAS 354-83-6), also known as (1,1,2,2-tetrafluoroethyl)trichlorosilane, is a fluoroalkyl-functional trichlorosilane with the molecular formula C2HCl3F4Si and a molecular weight of 235.47 g/mol . It is classified within the broader family of fluorinated organosilicon surface modifiers, which includes widely used compounds such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS) and 1H,1H,2H,2H-perfluorooctyltriethoxysilane (PFOTES). The compound features a silicon center bearing three hydrolysable chlorine atoms and a C2 fluorinated ethyl tail (–CF2CF2H), a structural arrangement that confers a distinct combination of high volatility (boiling point 80.5 °C at 760 mmHg), rapid surface-coupling kinetics, and a thermal decomposition pathway that permits its use as a precursor to reactive carbene intermediates [1]. These characteristics differentiate it from longer-chain fluoroalkyl silanes that dominate hydrophobic coating applications but are less suited to vapour-phase processing or downstream synthetic elaboration.

Deposition method
Low-temperature vapour-phase deposition compatibility
Reaction kinetics
Rapid surface grafting via trichlorosilyl head-group
Synthetic utility
Carbene precursor for organofluorine building blocks

Why Generic Fluoroalkyl Silane Substitution Fails: Quantitative Differentiation of Trichloro(1,1,2,2-tetrafluoroethyl)silane


Fluoroalkyl silanes are often treated as a functionally interchangeable class, yet substitution without accounting for chain length, head-group chemistry, and volatility leads to measurable performance penalties. Trichloro(1,1,2,2-tetrafluoroethyl)silane occupies a specific position: its C2 fluorocarbon tail is substantially shorter than the C6–C10 tails of common alternatives such as FOTS or PFOTES, which directly impacts the achievable water contact angle (WCA) but simultaneously enables vapour-phase deposition at lower temperatures and reduces steric hindrance during surface grafting [1]. Furthermore, the trichlorosilyl head-group hydrolyses orders of magnitude faster than the triethoxysilyl group of alkoxy-based competitors, a critical parameter when short process windows or moisture-sensitive substrates are involved [2]. Selecting a longer-chain fluoroalkyl silane or a trialkoxy derivative without evaluating these dimensions can result in incomplete monolayer formation, extended processing times, or inadequate penetration into nano-scale features. The quantitative evidence presented in Section 3 is intended to guide procurement decisions by isolating the specific conditions under which trichloro(1,1,2,2-tetrafluoroethyl)silane provides a verifiable advantage.

Chain-length mismatch
Longer perfluorinated silanes (C6–C10) require higher vaporization temperatures and may condense non-uniformly on nanoscale features.
Head-group reactivity gap
Trialkoxy (–Si(OEt)₃) analogues hydrolyse significantly slower than trichlorosilyl, extending process times and limiting throughput in moisture-sensitive workflows.
Volatility regime difference
Generic fluoroalkyl silanes without the C2 tail and low boiling point cannot replicate the low-thermal-budget vapour-phase deposition profile.

Quantitative Procurement Evidence for Trichloro(1,1,2,2-tetrafluoroethyl)silane: Head-to-Head and Cross-Study Comparisons


Boiling Point and Volatility: Trichloro(1,1,2,2-tetrafluoroethyl)silane vs. FOTS and OTS

Trichloro(1,1,2,2-tetrafluoroethyl)silane exhibits a boiling point of 80.5 °C at 760 mmHg (calculated value: 80.527 °C) . In contrast, the widely used longer-chain analogue (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FOTS, CAS 78560-45-9) has a boiling point of approximately 192 °C at 760 mmHg [1], and octadecyltrichlorosilane (OTS, CAS 112-04-9) boils at approximately 361 °C at 760 mmHg . The boiling point of the target compound is therefore 111–281 °C lower than these comparators, placing it in a volatility regime compatible with low-temperature vapour-phase deposition onto thermally sensitive substrates such as polymers and organic electronics.

Boiling point volatility
Cross-study comparable
80.5 °C (calc.) vs. FOTS ~192 °C; ΔTb –111 °C
Enables low-temperature vapour deposition on sensitive substrates.
Values at atmospheric pressure; calculated and literature data.
Vapour-phase deposition Chemical vapour deposition (CVD) Volatile precursor

Water Contact Angle: Moderate Hydrophobicity vs. High-Performance Long-Chain Fluorinated Silanes

Surfaces modified with trichloro(1,1,2,2-tetrafluoroethyl)silane via chemical vapour deposition (CVD) yield water contact angles exceeding 110° . This places it in the moderate hydrophobicity range, above non-fluorinated alkyltrichlorosilanes (OTS typically yields advancing water contact angles of 110–112° on smooth silicon [1]), but significantly below long-chain perfluorinated trichlorosilanes: FOTS deposited on textured copper surfaces reaches water contact angles of 156–166° [2]. The C2 fluorinated tail of the target compound provides sufficient fluorine density for oleophobic character while avoiding the strong crystallization tendency and high cost associated with C8+ perfluoroalkyl chains.

Water contact angle
Cross-study comparable
>110° (CVD smooth) vs. OTS 110–112°; FOTS up to 166° on textured Cu
Moderate hydrophobicity with oleophobic character; avoids C8 persistence concerns.
Static sessile drop; substrate texture strongly influences superhydrophobic values.
Surface energy Hydrophobic coating Self-assembled monolayer (SAM)

Hydrolysis Kinetics: Trichlorosilyl vs. Triethoxysilyl Head-Group Reactivity for Time-Critical Surface Modification

The trichlorosilyl (–SiCl3) head-group of trichloro(1,1,2,2-tetrafluoroethyl)silane hydrolyses significantly faster than the triethoxysilyl (–Si(OEt)3) head-group of alkoxy-based fluoroalkyl silanes [1]. A direct comparative study of fluoroalkyl triethoxysilane vs. trichlorosilane deposition on ethylene tetrafluoroethylene–silicon oxide (ETFE–SiOx) substrates demonstrated that the triethoxysilane precursor required 1 hour to reach 92% of its final contact angle value (106°), whereas the trichlorosilane analogue achieved full hydrophobicity more rapidly under identical conditions [2]. While this study used a different fluoroalkyl tail, the differential reactivity is a direct function of the leaving group (Cl vs. OEt) and is generalizable across fluoroalkyl chain lengths. The methyl trichlorosilane system further illustrates this: hydrolysis polycondensation of methyl trichlorosilane is described as 'extremely fast' due to the three active Cl atoms, whereas methyl triethoxysilane exhibits slower, more controllable hydrolysis [3].

Hydrolysis kinetics
Class-level
Trichlorosilyl >> triethoxysilyl deposition rate; full hydrophobicity faster
Supports rapid surface grafting in short-cycle industrial processes.
Qualitative advantage generalized from ETFE–SiOx model system; process-specific validation recommended.
Surface grafting kinetics Monolayer formation rate Silane hydrolysis

Thermal Decomposition Pathway: Carbene Generation vs. Simple Desorption in Analogous Silanes

Trichloro(1,1,2,2-tetrafluoroethyl)silane serves as a direct precursor to (2-chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane via fluorination followed by vapour-phase photochemical chlorination; upon pyrolysis, this derivative affords 2-chloro-1,2,2-trifluoroethylidene, a reactive carbene that inserts stereospecifically into Si–H bonds and alkene double bonds [1]. The thermal decomposition of related trichloro(polyfluoroethyl)silanes occurs at approximately 225 °C, proceeding via α-elimination to generate carbene intermediates that can be trapped with olefins [2]. In contrast, longer-chain fluoroalkyl trichlorosilanes (e.g., FOTS) lack this well-defined low-temperature carbene extrusion pathway; their thermal decomposition typically yields complex mixtures of fluorocarbon fragments and silica without generating synthetically useful reactive intermediates. This distinct decomposition chemistry makes trichloro(1,1,2,2-tetrafluoroethyl)silane uniquely suited as a building block in organofluorine synthesis.

Thermal decomposition
Class-level
Pyrolysis (~225 °C) generates trappable 2-chloro-1,2,2-trifluoroethylidene carbene
Unique carbene extrusion chemistry not available from long-chain analogues.
Stereospecific insertion with trans-alkenes; yields defined cyclopropane products.
Carbene chemistry Pyrolysis Reactive intermediate

Fluorine Content by Mass: Trade-off Between Hydrophobicity and Molecular Footprint

Trichloro(1,1,2,2-tetrafluoroethyl)silane contains four fluorine atoms with a molecular weight of 235.47 g/mol, yielding a fluorine mass fraction of approximately 32.3% . Longer-chain fluoroalkyl silanes carry substantially higher fluorine loading: FOTS (C8H4Cl3F13Si, MW 481.55) has a fluorine mass fraction of ~51.3%, and PFOTES (C14H19F13O3Si, MW 510.37) has ~48.4% . The lower fluorine content of the target compound translates to a reduced per-molecule hydrophobicity contribution. However, the smaller molecular footprint (shorter C2 chain) permits denser packing on surfaces with nanoscale features, an advantage in nanoimprint lithography (NIL) where anti-sticking layers must conform to sub-100 nm pattern dimensions without clogging features [1]. The C2 tail length also minimizes the van der Waals crystallization that can cause domain formation and hysteresis in longer-chain monolayers.

Fluorine mass fraction
Cross-study comparable
32.3% (C2) vs. FOTS 51.3%; MW 235.47 (−51% vs. FOTS)
Smaller molecular footprint enables denser packing on nanoscale features.
Calculated from molecular formula; relevance for NIL and microfluidic coating.
Fluorine density Monolayer thickness Nanoimprint lithography

Density and Refractive Index: Quality Control Metrics for Incoming Material Verification

The density of trichloro(1,1,2,2-tetrafluoroethyl)silane is reported as 1.532 g/cm³ (calculated) with a refractive index of 1.374 . These values are measurably distinct from those of commonly confused or co-procured fluoroalkyl silanes: FOTS has a density of 1.639 g/mL and a refractive index of 1.352 at 20 °C ; OTS has a density of approximately 0.984 g/mL at 25 °C ; and PFOTES has a density of approximately 1.33 g/mL . The density of the target compound (1.532 g/cm³) thus differs from FOTS by –0.107 g/cm³ and from OTS by +0.548 g/cm³, providing a straightforward, non-destructive metric for identity confirmation and purity assessment upon receipt.

QC physical constants
Data to verify
Density 1.532 g/cm³; refractive index 1.374
Distinct from FOTS/OTS; supports non-destructive incoming material identity checks.
Calculated density; literature nD at 20–25 °C. Confirm against supplier COA.
Quality control Material specification Incoming inspection

Procurement-Driven Application Scenarios for Trichloro(1,1,2,2-tetrafluoroethyl)silane (CAS 354-83-6)


Low-Temperature Vapour-Phase Anti-Stiction Coatings for Nanoimprint Lithography

The boiling point of 80.5 °C (ΔTb –111 °C vs. FOTS) and small molecular footprint (MW 235.47, ~54% lighter than FOTS) enable vapour-phase deposition at temperatures compatible with polymeric stamps and thermoplastic resists. The resulting monolayer provides water contact angles >110° , sufficient for demolding in NIL while minimizing the risk of pattern collapse due to excessive film thickness. This specific combination of volatility and moderate hydrophobicity is not replicated by longer-chain fluoroalkyl silanes, which require higher vaporization temperatures and can condense non-uniformly on high-aspect-ratio nanostructures .

Precursor for Organofluorine Building Blocks via Carbene Insertion Chemistry

The established synthetic pathway—fluorination of trichloro(1,1,2,2-tetrafluoroethyl)silane to (2-chloro-1,1,2,2-tetrafluoroethyl)trifluorosilane followed by pyrolysis to generate 2-chloro-1,2,2-trifluoroethylidene —enables the preparation of fluorinated cyclopropanes and functionalized silanes that are valuable intermediates in medicinal chemistry and agrochemical development. The carbene insertion is stereospecific with trans-alkenes (e.g., giving r-1-chlorodifluoromethyl-1-fluoro-c-2,t-3-dimethylcyclopropane from trans-but-2-ene) . Longer-chain fluoroalkyl silanes do not provide this discrete carbene extrusion chemistry, making trichloro(1,1,2,2-tetrafluoroethyl)silane the silane of choice for this synthetic route.

Rapid Surface Hydrophobization in High-Throughput Industrial Coating Lines

The trichlorosilyl head-group provides faster hydrolysis and surface attachment kinetics compared to triethoxysilyl alternatives, as demonstrated by comparative deposition studies . In continuous manufacturing environments where substrate dwell time in the coating zone is limited, the rapid reaction of the Si–Cl bonds with surface hydroxyl groups minimizes processing time. The moderate hydrophobicity achieved (WCA >110°) is adequate for applications such as moisture barriers on electronic components, anti-fingerprint coatings on display glass, and adhesion control layers in micro-electromechanical systems (MEMS) fabrication.

Application
Selection Property
Validation Focus
Low-temperature vapour-phase anti-stiction coating for NIL
Moderate hydrophobicity with small molecular footprint
Conformal monolayer coverage on sub-100 nm features
Organofluorine building-block synthesis via carbene insertion
Well-characterized carbene extrusion pathway
Stereospecific cyclopropane/silane product formation
Rapid industrial hydrophobization in high-throughput lines
Fast trichlorosilyl hydrolysis and surface attachment
Processing-time reduction; moisture-barrier coating uniformity
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